1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
Description
1-Methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a hydrazone derivative synthesized by condensing 1-methylindole-2,3-dione (a methyl-substituted isatin) with [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine. The compound features a planar indole-dione core linked via a hydrazone bridge to a heavily substituted aromatic ring containing electron-withdrawing groups (2,6-dichloro and 4-trifluoromethyl).
Properties
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-methylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O/c1-24-12-5-3-2-4-9(12)13(15(24)25)22-23-14-10(17)6-8(7-11(14)18)16(19,20)21/h2-7,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZHVBNGOQXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
Formation of 1-methyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-methylindole using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydrazone Formation: The 1-methyl-1H-indole-2,3-dione is then reacted with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the desired hydrazone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The indole ring can be further oxidized to form more complex structures.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Further oxidized indole derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
1-Methylindole-3-carboxaldehyde (2-fluorophenyl) hydrazone ():
- Structural Differences: The indole moiety here is substituted at the 3-position with a carboxaldehyde group instead of 2,3-dione. The hydrazone is linked to a 2-fluorophenyl ring.
- Physicochemical Properties: The absence of chlorine and trifluoromethyl groups reduces electron-withdrawing effects, leading to a lower melting point (130–131°C) compared to the target compound (exact data unavailable). Spectroscopic data (¹H-NMR: δ 3.78 for methyl; IR: 1580 cm⁻¹ for C=N stretch) highlight similarities in hydrazone bond characteristics .
- Synthesis: Both compounds involve hydrazone formation, but the target compound’s synthesis likely requires harsher conditions due to the steric hindrance of the 2,6-dichloro-4-trifluoromethylphenyl group .
- 1-Phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} (): Structural Differences: The indole nitrogen is substituted with a phenyl group instead of methyl. Comparative studies on pesticidal activity (unavailable in evidence) could reveal differences in target affinity .
Fluorinated Agrochemical Derivatives
-
- Structural Differences: Features a pyrazole core linked to the 2,6-dichloro-4-trifluoromethylphenyl group and a pyridinecarboxamide moiety.
- Functional Comparison: Both compounds leverage the electron-deficient aromatic ring for stability and membrane penetration. Nicofluprole’s approval as a pesticide suggests the target compound may also exhibit insecticidal activity, though specific bioassay data are lacking .
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one ():
- Structural Differences: A simple ketone derivative without the indole-dione-hydrazone system.
- Synthetic Utility: Serves as a precursor for fluorinated intermediates. The target compound’s hydrazone bridge introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets compared to the ketone .
Hydrazine-Based Derivatives
- [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (): Role in Synthesis: This hydrazine is a key precursor for the target compound and other derivatives. Its electron-withdrawing substituents increase reactivity toward carbonyl compounds like indole-2,3-diones, enabling efficient hydrazone formation under mild conditions .
Pyrrole-Based Analogues
- 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ():
- Structural Differences: Pyrrole core instead of indole-dione, with a carbaldehyde substituent.
- Functional Implications: The pyrrole’s reduced aromaticity compared to indole may decrease thermal stability. Safety data for this compound (e.g., industrial handling precautions) suggest similar protocols would apply to the target hydrazone .
Biological Activity
1-Methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound with the molecular formula C₁₆H₁₀Cl₂F₃N₃O and a molecular weight of approximately 388.17 g/mol. This compound features a hydrazone functional group linked to a substituted indole, which is known for its diverse biological activities and applications in medicinal chemistry. Recent studies have highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has demonstrated significant activity in inhibiting the proliferation of cancer cells, suggesting its potential as an anticancer therapeutic agent.
Case Study: Cytotoxicity Assessment
A study involving the synthesis and cytotoxic activity assessment of indole derivatives, including this compound, revealed that it exhibited substantial cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The lethal concentration (LC50) values were recorded as follows:
- HepG2: LC50 = 0.9 μM
- MCF-7: LC50 = 0.55 μM
- HeLa: LC50 = 0.50 μM
In contrast, the compound showed significantly lower toxicity against normal cell lines (HEK293, LO2, MRC5) with IC50 values exceeding 100 μg/ml, indicating a favorable safety profile compared to traditional chemotherapeutics like doxorubicin .
While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. The structural features of the hydrazone moiety may enhance its binding affinity to these targets.
Interaction Studies
Interaction studies have shown that 1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can interact with biomolecules crucial for cellular functions. These interactions are critical for understanding its pharmacological effects and therapeutic potential.
Data Table: Summary of Biological Activities
| Activity | Cell Line | LC50/IC50 | Notes |
|---|---|---|---|
| Cytotoxicity | HepG2 | 0.9 μM | Significant activity against liver cancer |
| MCF-7 | 0.55 μM | Effective against breast cancer | |
| HeLa | 0.50 μM | Active against cervical cancer | |
| HEK293 | >100 μg/ml | Low toxicity on normal cells | |
| LO2 | >100 μg/ml | Low toxicity on liver cells | |
| MRC5 | >100 μg/ml | Low toxicity on lung cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1H-indole-2,3-dione hydrazone derivatives, and how can they be optimized for this compound?
- Methodological Answer : Synthesis typically involves condensation of 1-methylindole-2,3-dione with arylhydrazines under acidic conditions. For example, refluxing equimolar amounts of the indole derivative and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine in ethanol with catalytic acetic acid yields the hydrazone . Optimization may include solvent screening (e.g., DMF for higher solubility), temperature control (80–100°C), and monitoring via TLC. Purity is confirmed by recrystallization from ethanol or methanol.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR identify proton environments and carbon frameworks. For hydrazones, the azomethine proton (δ 7.6–8.3 ppm) and hydrazine NH (δ 9–10 ppm) are diagnostic .
- FT-IR : Stretching frequencies for C=N (1570–1590 cm) and N–H (3200–3300 cm) confirm hydrazone formation .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and halogen percentages to verify purity (>95%) .
Q. What preliminary biological activities have been reported for structurally similar indole-2,3-dione hydrazones?
- Methodological Answer : Analogous compounds (e.g., methisazone) show antiviral activity against poxviruses by inhibiting viral replication enzymes like thymidine kinase . Antibacterial activity is linked to electron-withdrawing substituents (e.g., Cl, CF) enhancing membrane penetration . For this compound, initial screening should include:
- In vitro antiviral assays (e.g., plaque reduction).
- Antibacterial disk diffusion tests against Gram-positive/negative strains .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Use SHELXL for small-molecule refinement and OLEX2 for structure solution/visualization . Key steps:
- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine thermal parameters and occupancy to resolve disorder in flexible substituents (e.g., trifluoromethyl groups) .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer : Apply triangulation:
- Data Source Triangulation : Compare results from in vitro, in silico, and in vivo models .
- Methodological Triangulation : Validate findings using both quantitative (e.g., IC) and qualitative (e.g., microscopy for cell lysis) approaches .
- Analyst Triangulation : Independent replication by multiple researchers reduces bias .
Q. What computational strategies predict binding modes and selectivity of this compound against viral targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with vaccinia virus thymidine kinase (PDB ID: 2VTI). Focus on hydrogen bonding with active-site residues (e.g., Arg-167) and hydrophobic contacts with CF/Cl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer :
- Substituent Variation : Replace 2,6-dichloro-4-CF with electron-deficient aryl groups (e.g., 3-NO) to enhance electrophilicity .
- Bioisosteric Replacement : Swap indole-2,3-dione with quinazolin-4-one to improve solubility without losing activity .
- Pharmacophore Mapping : Identify critical features (e.g., planar hydrazone moiety) using Schrödinger’s Phase .
Q. What protocols ensure stability of the compound under experimental storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates room-temperature stability).
- Light Sensitivity Tests : Store aliquots in amber vials at –20°C; monitor degradation via HPLC over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
